molecular formula C24H25FN2O3S B2453636 4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide CAS No. 451504-56-6

4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide

Cat. No. B2453636
CAS RN: 451504-56-6
M. Wt: 440.53
InChI Key: FKPBFUZGFOSCHL-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide, also known as Compound 1, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit promising anticancer activity.

Scientific Research Applications

Supramolecular Chemistry and Polymer Processing

Compounds like benzene-1,3,5-tricarboxamide derivatives, to which "4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide" may bear structural or functional similarity, are important in supramolecular chemistry and polymer processing. They are used for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. Such properties enable their application in nanotechnology and biomedical fields, including drug delivery systems and scaffold materials for tissue engineering (Cantekin, de Greef, & Palmans, 2012).

Fluorinated Liquid Crystals

Fluorinated compounds are pivotal in the development of liquid crystals for electronic displays and other applications. The introduction of fluorine atoms or fluorinated groups into liquid crystal molecules can significantly alter their melting points, mesophase morphology, transition temperatures, and physical properties like dielectric and optical anisotropy. This modification process is crucial for tailoring materials for specific applications in display technologies and optoelectronic devices (Hird, 2007).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation techniques, especially in aqueous media, highlights the growing interest in introducing fluorinated groups into organic compounds under environmentally benign conditions. Such methods are important for the synthesis of pharmaceuticals and agrochemicals, where the unique effects of fluorine-containing functionalities on molecular properties are desirable. The advancements in aqueous fluoroalkylation offer a greener approach to the synthesis of such compounds, underscoring the importance of research into new fluoroalkylation reactions and reagents (Song et al., 2018).

Fluorescent Dendrimers in Biomedical Imaging

Fluorescent dendrimers, particularly those based on polypropyleneamine and polyamidoamine backbones, demonstrate potential as sensors for detecting biologically important metal ions. Their high sensitivity and low toxicity make them suitable for in vivo applications, including cancer diagnosis and real-time monitoring of biological processes. The exploration of fluorescent dendrimers in medical diagnostics highlights the intersection of materials science and biotechnology, offering new tools for non-invasive imaging and disease detection (Grabchev, Staneva, & Betcheva, 2012).

properties

IUPAC Name

4-fluoro-3-(2-phenylethylsulfamoyl)-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3S/c1-17(2)19-8-11-21(12-9-19)27-24(28)20-10-13-22(25)23(16-20)31(29,30)26-15-14-18-6-4-3-5-7-18/h3-13,16-17,26H,14-15H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPBFUZGFOSCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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